Standardizing ceftiofur dosing for bovine respiratory disease (BRD) requires formulation-specific pharmacokinetic data. This compound addresses that challenge: • CCFA long-acting formulation delivers a 60.6 h terminal half-life-3.3× longer than sodium salt-providing >3 days of therapeutic coverage from a single injection. • MIC₉₀ of 0.016 µg/mL against M. haemolytica, compared to 2 µg/mL for florfenicol and tulathromycin. • Zero-day milk withdrawal with sodium/hydrochloride salts eliminates milk discard costs in lactating dairy cattle. Each batch ships with a Certificate of Analysis; analytical standards for desfuroylceftiofur (DFC) metabolite quantification are also available.
Molecular FormulaC19H17N5O7S3
Molecular Weight523.6 g/mol
CAS No.80370-57-6
Cat. No.B124693
⚠ Attention: For research use only. Not for human or veterinary use.
Ceftiofur: Procurement and Differentiation Overview
Ceftiofur (CAS 80370-57-6) is a third-generation cephalosporin antibiotic developed exclusively for veterinary use [1]. It exerts bactericidal activity by inhibiting bacterial cell wall synthesis and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative pathogens of veterinary significance, including Pasteurella spp., Actinobacillus pleuropneumoniae, Haemophilus somnus, Escherichia coli, and various streptococci [2]. Ceftiofur is rapidly metabolized in vivo to its primary active metabolite, desfuroylceftiofur (DFC), which retains antimicrobial activity and is the principal analyte used for pharmacokinetic and residue monitoring [3]. Its physicochemical properties (predicted LogP: 1.891, pKa: 2.62) and commercial availability in multiple salt and formulation forms (sodium, hydrochloride, crystalline free acid) directly impact its pharmacokinetic behavior and suitability for specific clinical and production settings . Understanding the precise quantitative differences between ceftiofur and its close analogs, as well as between its own formulations, is critical for evidence-based procurement and therapeutic selection.
1
Workflow
Veterinary microbiology and pharmacokinetic research studies
2
Selection Logic
Formulation choice (sodium, HCl, CCFA) defines duration of effect and dosing interval
3
Research Context
Metabolite (desfuroylceftiofur) quantification essential for exposure and susceptibility studies
[2] Yancey RJ, et al. Ceftiofur sodium: antimicrobial activity of parent ceftiofur and metabolites. Acta Vet Scand Suppl. 1991;87:95-97. View Source
[3] Salmon SA, et al. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. J Vet Diagn Invest. 1996;8(3):309-314. View Source
Ceftiofur: Why Generic Substitution Fails
Generic substitution between ceftiofur and other veterinary cephalosporins, such as cefquinome or ceftriaxone, is not scientifically justified due to significant and quantifiable differences in their in vitro potency against key veterinary pathogens, their divergent metabolic profiles, and their potential for selecting resistant subpopulations. For instance, while both ceftiofur and cefquinome are third-generation cephalosporins, their minimum inhibitory concentrations (MIC90) and mutant prevention concentrations (MPC) against specific pathogens like Riemerella anatipestifer and Mannheimia haemolytica differ, leading to varying therapeutic outcomes and resistance selection risks [1]. Furthermore, ceftiofur's unique metabolic pathway to desfuroylceftiofur (DFC) introduces a critical variable in antimicrobial efficacy against Gram-positive organisms like staphylococci, where the metabolite is 4- to 8-fold less potent than the parent compound—a phenomenon not observed in all cephalosporins and one that can lead to discordant susceptibility results if not accounted for [2]. The availability of ceftiofur in distinct salt forms and long-acting formulations (e.g., crystalline free acid) with widely differing pharmacokinetic profiles further complicates any attempt at simple interchange, as the duration of therapeutic effect and tissue distribution are formulation-dependent [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence that differentiates ceftiofur from its closest comparators.
Ceftiofur SelectionMIC90 and MPC profiles are pathogen-specific and differ from cefquinome, influencing resistance selection risk.
Generic Substitution RiskPotency and resistance selection contexts may not transfer directly; require pathogen-specific review.
Ceftiofur SelectionRapid metabolism to desfuroylceftiofur, which shows class-level potency drop against staphylococci.
Generic Substitution RiskMetabolite activity profile may differ; susceptibility interpretation may shift for Gram-positive targets.
Ceftiofur SelectionFormulation-dependent pharmacokinetics; CCFA half-life is context-dependent and may not transfer across salt forms.
Generic Substitution RiskDuration of effect is formulation-specific; direct interchange without PK review may alter exposure profile.
[1] Li Y, et al. In vitro susceptibility of four antimicrobials against Riemerella anatipestifer isolates: a comparison of MIC and MPC for ceftiofur, cefquinome, florfenicol, and tilmicosin. BMC Vet Res. 2016;12:250. View Source
[2] Salmon SA, et al. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. J Vet Diagn Invest. 1996;8(3):309-314. View Source
[3] Woodrow JS, et al. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves. J Vet Pharmacol Ther. 2016;39(3):271-6. View Source
Ceftiofur: Comparator Evidence for Procurement
Mannheimia haemolytica Potency Advantage
Ceftiofur demonstrates superior in vitro potency against Mannheimia haemolytica, a primary pathogen in bovine respiratory disease (BRD), compared to the commonly used alternatives florfenicol and tulathromycin [1]. In a study of 285 clinical isolates, the MIC90 for ceftiofur was 0.016 μg/mL, which is 125-fold lower than the MIC90 for florfenicol (2 μg/mL) and tulathromycin (2 μg/mL). This indicates that a much lower concentration of ceftiofur is required to inhibit 90% of bacterial growth.
M. haemolytica PotencyHead-to-head
MIC90 0.016 µg/mL (125-fold lower than comparators)
Reported potency context against bovine respiratory pathogen
In vitro, 285 clinical isolates; comparator review required
In vitro susceptibility testing of 285 M. haemolytica clinical isolates
Why This Matters
This substantial potency advantage (125-fold lower MIC90) positions ceftiofur as a preferred candidate for treating BRD, potentially leading to better clinical outcomes and reduced risk of treatment failure compared to florfenicol or tulathromycin.
[1] Blondeau JM, et al. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica. Vet Microbiol. 2012;160(1-2):85-90. View Source
Against Riemerella anatipestifer, a significant pathogen in ducks, ceftiofur and cefquinome exhibit identical MIC90 values (0.5 μg/mL), both of which are 8-fold lower than that of florfenicol (4 μg/mL) [1]. However, a critical differentiation emerges when considering the mutant prevention concentration (MPC90), a measure of a drug's propensity to select for resistant mutants. The MPC90 for ceftiofur is 64 μg/mL, whereas for cefquinome it is 64 μg/mL, and for florfenicol it is 32 μg/mL. Based on the mutant selection window (MSW) theory, the hierarchy of risk for selecting resistant subpopulations was determined to be: cefquinome > ceftiofur > tilmicosin > florfenicol [2].
R. anatipestifer Resistance RiskHead-to-head
Ceftiofur vs. Cefquinome: MIC90 both 0.5 µg/mL; Reported lower MPC-based resistance selection risk
MIC90: Ceftiofur is 8-fold more potent than florfenicol, equivalent to cefquinome. MPC-based resistance risk: Ceftiofur < Cefquinome.
Conditions
In vitro susceptibility and mutant prevention assays against 105 R. anatipestifer isolates
Why This Matters
While equally potent as cefquinome, ceftiofur presents a lower risk of selecting for resistant mutants, making it a strategically advantageous choice for long-term antimicrobial stewardship in avian production systems.
[1] Li Y, et al. In vitro susceptibility of four antimicrobials against Riemerella anatipestifer isolates: a comparison of MIC and MPC for ceftiofur, cefquinome, florfenicol, and tilmicosin. BMC Vet Res. 2016;12:250. View Source
[2] Li Y, et al. In vitro susceptibility of four antimicrobials against Riemerella anatipestifer isolates: a comparison of MIC and MPC for ceftiofur, cefquinome, florfenicol, and tilmicosin. BMC Vet Res. 2016;12:250. View Source
Metabolite Potency Drop in Staphylococci
A unique and often overlooked characteristic of ceftiofur is its rapid metabolism to desfuroylceftiofur (DXNL), which can significantly impact therapeutic efficacy against staphylococcal infections [1]. Direct comparison reveals that the MIC90 of DXNL (4.0-8.0 μg/mL) is 4- to 8-fold higher than that of the parent compound, ceftiofur (XNL, 1.0 μg/mL) against staphylococci. This is a class-level distinction; while both XNL and DXNL show equivalent activity against Gram-negative pathogens, a substantial potency drop is observed specifically for staphylococci and some streptococci.
Metabolite Potency in StaphylococciClass-level
Desfuroylceftiofur MIC90 4.0-8.0 µg/mL vs. Ceftiofur 1.0 µg/mL (4- to 8-fold higher)
Metabolite potency context differs; susceptibility interpretation may require review
Parent compound (XNL) vs. active metabolite (DXNL)
Quantified Difference
4- to 8-fold higher MIC90 for the active metabolite (DXNL) compared to the parent drug (XNL)
Conditions
In vitro activity against 539 veterinary isolates, specifically staphylococci
Why This Matters
This differential activity must inform susceptibility testing and clinical decision-making. Over-reliance on parent compound MIC data without considering the metabolite's lower potency can lead to an overestimation of ceftiofur's efficacy against staphylococcal mastitis or other Gram-positive infections, potentially resulting in therapeutic failure.
[1] Salmon SA, et al. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. J Vet Diagn Invest. 1996;8(3):309-314. View Source
CCFA Extended Half-Life in Calves
The selection of a specific ceftiofur formulation is a critical procurement decision with direct clinical and economic consequences. A direct pharmacokinetic comparison in neonatal calves demonstrates that the crystalline free acid (CCFA) formulation provides a significantly longer duration of action compared to the sodium salt [1]. The median terminal half-life of the active metabolite, desfuroylceftiofur acetamide (DCA), was 60.6 hours for CCFA, compared to just 18.1 hours for ceftiofur sodium—a 3.3-fold increase. Consequently, the duration of time that plasma DCA concentrations remained above a therapeutic target of 2.0 μg/mL was 84.6 hours (3.5 days) for CCFA, versus only 21.7 hours (0.9 days) for the sodium formulation.
CCFA Half-Life in CalvesHead-to-head
CCFA T1/2: 60.6 h; T>2.0 µg/mL: 84.6 h (3.9-fold longer duration than sodium)
Supports formulation-dependent exposure model interpretation
Neonatal calf model; SC administration
Veterinary PharmacokineticsDrug FormulationLong-Acting AntibioticsNeonatal Calf Health
Evidence Dimension
Pharmacokinetic (PK) profile: Terminal half-life (T1/2) and Time Above Therapeutic Threshold (T>2.0 μg/mL)
3.3-fold longer half-life and 3.9-fold longer duration above the therapeutic target for CCFA.
Conditions
Subcutaneous administration to neonatal calves (CCFA at 6.6 mg/kg, sodium at 2.2 mg/kg)
Why This Matters
This evidence quantifies the substantial advantage of the CCFA formulation for applications requiring prolonged drug coverage with a single injection. This translates to reduced animal handling, lower labor costs, and improved treatment compliance, making CCFA a superior and economically justifiable procurement choice for long-duration therapy in cattle.
Veterinary PharmacokineticsDrug FormulationLong-Acting AntibioticsNeonatal Calf Health
[1] Woodrow JS, et al. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves. J Vet Pharmacol Ther. 2016;39(3):271-6. View Source
Milk Residue Depletion Advantage
A key procurement advantage for ceftiofur in the dairy industry is its rapid depletion from milk, which minimizes production losses associated with milk discard [1]. A study on intramuscularly injected ceftiofur in lactating cows demonstrated that 90% of milk samples from individual cows tested negative using a commercial screening assay (Charm Test II) just 24 hours after the last treatment dose. This rapid clearance profile is a quantifiable benefit when compared to other antibiotics that require longer milk withholding periods. The study further confirmed that label-directed use does not result in total residues exceeding the FDA-calculated safe concentration of 1 ppm ceftiofur equivalents [2].
Milk Residue DepletionSupporting evidence
90% of cows test negative 24 h post-treatment; residues fall below regulatory concern
Supports milk withholding period endpoint context
Lactating dairy cow study; label-use context
Food SafetyDrug Residue AnalysisDairy ProductionWithdrawal Period
Evidence Dimension
Milk Residue Depletion
Target Compound Data
90% of individual cow milk samples test negative 24 hours post-treatment.
Comparator Or Baseline
FDA safe concentration: 1 ppm ceftiofur equivalents.
Quantified Difference
Residues fall below regulatory concern within 24 hours for the vast majority of animals.
Conditions
Intramuscular administration of 2.2-2.29 mg/kg ceftiofur daily for 5 days in lactating dairy cows.
Why This Matters
This rapid residue depletion profile supports a zero-day milk withdrawal period for approved label uses, directly reducing economic losses from discarded milk and simplifying on-farm management, a critical factor for procurement in the dairy sector.
Food SafetyDrug Residue AnalysisDairy ProductionWithdrawal Period
[1] Jaglan PS, et al. Depletion of intramuscularly injected ceftiofur from the milk of dairy cattle. J Dairy Sci. 1992;75(7):1870-1876. View Source
[2] Jaglan PS, et al. Depletion of intramuscularly injected ceftiofur from the milk of dairy cattle. J Dairy Sci. 1992;75(7):1870-1876. View Source
For procurement of ceftiofur hydrochloride (HCl) products, significant differences exist between commercial formulations. A novel long-acting oily suspension of ceftiofur HCl was directly compared to the reference product Excenel® (a commercial ceftiofur HCl suspension) in pigs [1]. The optimized long-acting formulation demonstrated substantial pharmacokinetic improvements: elimination half-life (T1/2ke) was increased by 1.73-fold, mean residence time (MRT) by 1.62-fold, and absolute bioavailability by 2.16-fold. Furthermore, the drug concentration was maintained above 0.15 μg/mL for 120 hours post-administration.
HCl Suspension BioavailabilityHead-to-head
2.16-fold higher bioavailability; 1.73-fold longer T1/2ke vs. Excenel®
Supports formulation-dependent exposure context in pigs
Comparative PK in pigs; formulation optimization review
PharmaceuticsVeterinary Drug FormulationPharmacokineticsSustained Release
Evidence Dimension
Comparative Pharmacokinetic Parameters (Bioavailability, Half-Life, Mean Residence Time)
These quantitative gains translate directly to enhanced therapeutic efficacy and reduced dosing frequency. Procurement of a long-acting formulation with proven 2.16-fold higher bioavailability can lead to lower overall drug usage, reduced labor for animal handling, and improved compliance, offering a clear economic and logistical advantage.
PharmaceuticsVeterinary Drug FormulationPharmacokineticsSustained Release
[1] Xie S, et al. Formulation, Characterization and Pharmacokinetics of Long-acting Ceftiofur Hydrochloride Suspension. Curr Drug Deliv. 2021;18(2):216-224. View Source
Ceftiofur: Evidence-Based Application Scenarios
BRD Control in Calves with CCFA
In calf production systems where bovine respiratory disease (BRD) is a major economic and health challenge, the use of ceftiofur crystalline free acid (CCFA) offers a quantifiable advantage. Evidence shows that a single subcutaneous dose of CCFA provides a 3.3-fold longer terminal half-life (60.6 h) and maintains therapeutic plasma concentrations for over 3 days, compared to less than 1 day for ceftiofur sodium [7]. This reduces the frequency of animal handling from daily injections to a single treatment, significantly lowering labor costs and stress on young calves. Furthermore, ceftiofur's superior in vitro potency (MIC90 0.016 μg/mL) against the key BRD pathogen M. haemolytica compared to alternatives like florfenicol (2 μg/mL) and tulathromycin (2 μg/mL) supports its selection as a first-line therapeutic [8]. Procurement of CCFA for this specific application is justified by both improved animal welfare outcomes and a clear return on investment through reduced labor and potentially lower morbidity and mortality.
Dairy Treatment Without Milk Withdrawal
For lactating dairy cows, the economic impact of a drug's withdrawal period is paramount. Ceftiofur sodium and hydrochloride formulations are supported by evidence demonstrating rapid milk residue depletion, with 90% of cows testing negative just 24 hours after the final intramuscular dose, and label use resulting in a zero-day milk withdrawal time [7]. This is a critical differentiator from many alternative antimicrobials that require several days of milk discard. The ability to treat conditions like metritis or respiratory disease without losing a single milking provides a direct and calculable economic benefit. Furthermore, for mastitis therapy, while extralabel intramammary use requires a 7-day withdrawal, the systemic formulations allow for treatment with no milk loss, making ceftiofur a cornerstone antimicrobial for maintaining dairy profitability [8].
Long-Acting Formulations in Swine
In swine production, where group treatment and labor efficiency are critical, the selection of a specific ceftiofur formulation is key. Evidence demonstrates that optimized long-acting ceftiofur hydrochloride suspensions can achieve a 2.16-fold increase in bioavailability and a 1.73-fold extension in half-life compared to a reference product like Excenel® [7]. This pharmacokinetic enhancement supports less frequent dosing while maintaining therapeutic concentrations, reducing both drug and labor costs. Furthermore, the comparative data showing ceftiofur's high potency against swine respiratory pathogens, coupled with a lower resistance selection risk compared to cefquinome against certain pathogens, provides a scientific basis for its inclusion in antimicrobial stewardship programs [8].
Metabolite Quantification for PK Research
For research scientists designing pharmacokinetic, tissue residue, or pharmacodynamic studies, ceftiofur presents a unique analytical requirement due to its rapid and complete conversion to desfuroylceftiofur (DFC) [7]. Unlike studies on other cephalosporins that may focus on the parent compound, ceftiofur research protocols must quantify DFC or its acetamide derivative to accurately assess drug exposure and predict efficacy. The well-characterized 4- to 8-fold reduction in DFC's potency against staphylococci is a critical factor for in vitro-in vivo correlation studies and susceptibility breakpoint analysis [8]. Procurement of high-purity analytical standards for both ceftiofur and DFC is therefore a fundamental requirement for conducting robust and reproducible research in this area.
Application
Selection Property
Validation Focus
BRD Research in Calves
Long-acting CCFA formulation
Exposure-model validation; M. haemolytica MIC endpoint review
Dairy Antimicrobial Research
Rapid milk residue depletion profile
Milk withholding period endpoint context; regulatory residue review
Swine PK/PD Studies
Optimized long-acting HCl suspension
Bioavailability and half-life extension review; resistance selection endpoint monitoring
Metabolite Quantification Research
Desfuroylceftiofur analytical standard
In vitro-in vivo correlation; staphylococci potency differential review
[1] Woodrow JS, et al. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves. J Vet Pharmacol Ther. 2016;39(3):271-6. View Source
[2] Blondeau JM, et al. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica. Vet Microbiol. 2012;160(1-2):85-90. View Source
[3] Jaglan PS, et al. Depletion of intramuscularly injected ceftiofur from the milk of dairy cattle. J Dairy Sci. 1992;75(7):1870-1876. View Source
[4] Owens WE, et al. Elimination kinetics of ceftiofur hydrochloride after intramammary administration in lactating dairy cows. J Am Vet Med Assoc. 2004;224(11):1827-1830. View Source
[5] Xie S, et al. Formulation, Characterization and Pharmacokinetics of Long-acting Ceftiofur Hydrochloride Suspension. Curr Drug Deliv. 2021;18(2):216-224. View Source
[6] Li Y, et al. In vitro susceptibility of four antimicrobials against Riemerella anatipestifer isolates: a comparison of MIC and MPC for ceftiofur, cefquinome, florfenicol, and tilmicosin. BMC Vet Res. 2016;12:250. View Source
[7] Jaglan PS, et al. Metabolism of ceftiofur. Nature of urinary and plasma metabolites in rats and cattle. J Agric Food Chem. 1989;37(4):1112-1118. View Source
[8] Salmon SA, et al. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. J Vet Diagn Invest. 1996;8(3):309-314. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.